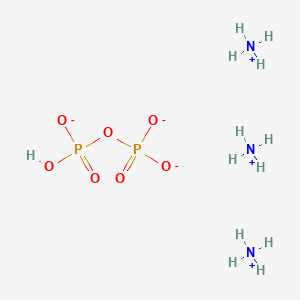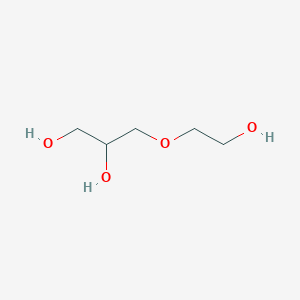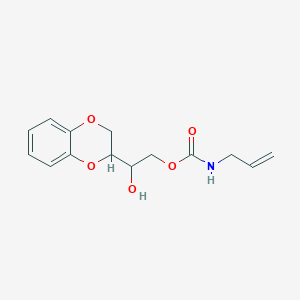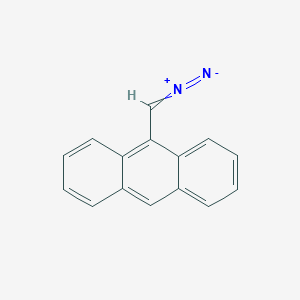
9-Anthryldiazomethane
Vue d'ensemble
Description
Synthesis Analysis
9-Anthryldiazomethane and related compounds can be synthesized through a variety of methods, including the reaction of aryldiazomethanes with different substrates. For example, aryldiazomethanes have been produced via continuous flow synthesis and purification through hydrazone fragmentation, showcasing modern techniques to handle these potentially hazardous compounds safely (Lévesque, Simon T Laporte, & A. Charette, 2017).
Molecular Structure Analysis
The molecular structure of 9-anthryldiazomethane derivatives has been elucidated through various spectroscopic methods. These compounds often exhibit unique structural features, such as the saddle-shaped conformation observed in certain cyclophane compounds with anthracene units (Godbert, Batsanov, Bryce, & Howard, 2001). Such structural characteristics are crucial for understanding the chemical behavior and reactivity of these molecules.
Chemical Reactions and Properties
9-Anthryldiazomethane compounds participate in a wide range of chemical reactions, demonstrating their versatility. For instance, they are involved in 1,3-dipolar cycloadditions, leading to novel pyrazole derivatives with regioselective outcomes (Hussein, Moussa, & Saleh A. Ahmed, 2018). These reactions underline the compounds' utility in synthesizing complex molecular architectures.
Physical Properties Analysis
The physical properties of 9-anthryldiazomethane derivatives, such as solubility, melting points, and stability, are influenced by their molecular structure. For example, cyclophanes containing the 9-anthryl group exhibit unique redox-active properties, which are significant for applications in materials science and electronics (Godbert et al., 2001).
Chemical Properties Analysis
The chemical properties of 9-anthryldiazomethane, such as reactivity towards various electrophiles, nucleophiles, and its role in catalysis, highlight its importance. The compound's behavior in cycloaddition reactions, for instance, demonstrates its utility in constructing cyclic compounds with potential applications in drug discovery and material sciences (Hussein, Moussa, & Saleh A. Ahmed, 2018).
Applications De Recherche Scientifique
Fluorescent Labeling of Fatty Acids and Derivatives : ADAM is utilized for the fluorescent labeling of carboxylic acids, including fatty acids, keto acids, and hydroxy acids. This application is significant in high-performance liquid chromatographic (HPLC) determinations, offering sensitive detection and separation capabilities (Yoshida, Uetake, Yamaguchi, Nimura, & Kinoshita, 1988).
Analysis of Eicosapentaenoic Acid : ADAM has been used in a sensitive high-performance liquid chromatographic method for separating and determining eicosapentaenoic acid (EPA) from various fatty acids. This method has applications in analyzing EPA in fish, human blood, serum, and plankton body fluid (Ichinose, Nakamura, Shimizu, Kurokura, & Okamoto, 1984).
Determination of Dopant Site Distributions in Polyethylene Films : ADAM is used to covalently attach anthryl groups to low-density polyethylene films. This method enables the study of dopant site distributions and rates of diffusion in these films using fluorescence quenching techniques (He, Hammond, & Weiss, 1992).
Labeling of Biotin in Pharmaceuticals : The reagent has been employed for derivatizing biotin, with applications in its determination in pharmaceutical products using HPLC. It offers a sensitive method for detecting biotin at nanogram levels (Röder, Engelbert, & Troschütz, 1984).
Analysis of Diarrhetic Shellfish Poisoning Toxins : ADAM is used for derivatization of diarrhetic shellfish poisoning (DSP) toxins, improving the HPLC determination of these toxins in plankton and mussel tissue. This application is crucial for detecting harmful substances in seafood (Quilliam, Gago-Martínez, & Rodríguez-Vázquez, 1998).
Propriétés
IUPAC Name |
9-(diazomethyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2/c16-17-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXDVOJKRZBNPFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40146219 | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Anthryldiazomethane | |
CAS RN |
10401-59-9 | |
| Record name | 9-Diazomethylanthracene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010401599 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Diazomethylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40146219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Anthryldiazomethane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



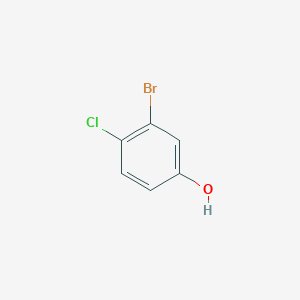
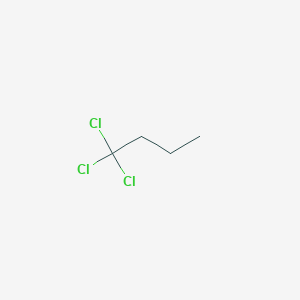
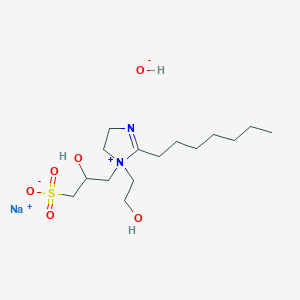
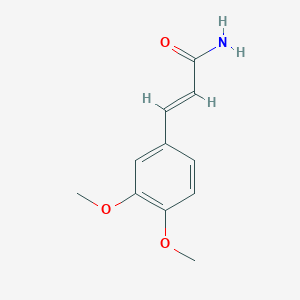
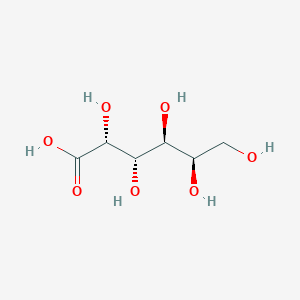
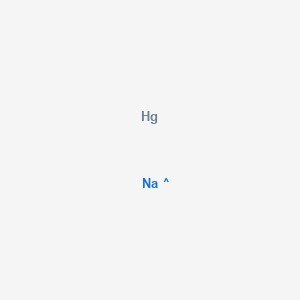
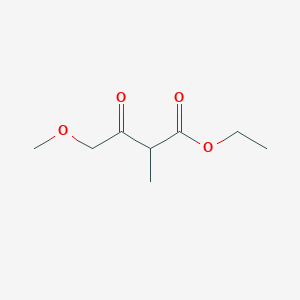
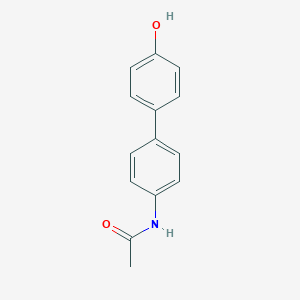
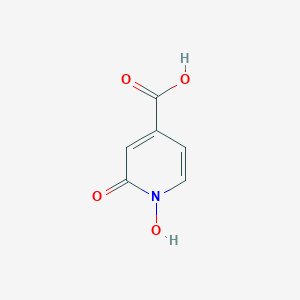
![N-[(1R,4S)-7-bicyclo[2.2.1]hept-2-enyl]acetamide](/img/structure/B78940.png)

